molecular formula C12H15NO6S B1446093 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid CAS No. 1858254-97-3

4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid

Cat. No.: B1446093
CAS No.: 1858254-97-3
M. Wt: 301.32 g/mol
InChI Key: UXCMWBDHDMBUNV-UHFFFAOYSA-N
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Description

4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO6S This compound is characterized by the presence of a benzodioxole ring, a methylsulfonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

    Coupling with Butanoic Acid: The final step involves coupling the benzodioxole derivative with butanoic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Nitrated or halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Although not widely used industrially, it can serve as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The benzodioxole ring and the sulfonyl group are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzodioxol-5-yl)butanoic acid: Lacks the methylsulfonyl group.

    4-[(1,3-Benzodioxol-5-yl)methyl]amino]benzoic acid: Contains a benzoic acid moiety instead of butanoic acid.

Uniqueness

4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid is unique due to the presence of both the benzodioxole ring and the methylsulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research purposes.

Properties

IUPAC Name

4-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-20(16,17)13(6-2-3-12(14)15)9-4-5-10-11(7-9)19-8-18-10/h4-5,7H,2-3,6,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMWBDHDMBUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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